
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a pyrazole-based compound that is used as a building block in the synthesis of more complex compounds.
Mechanism of Action
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole works by inhibiting the activity of enzymes such as COX-2 and PDE4. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Inhibition of COX-2 leads to a decrease in the production of prostaglandins and hence reduces inflammation and pain. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important intracellular messenger. Inhibition of PDE4 leads to an increase in cAMP levels and hence enhances the anti-inflammatory effects of 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole.
Biochemical and Physiological Effects:
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antidepressant and anxiolytic effects in animal models. 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole has been shown to be well-tolerated in animal studies and has a low toxicity profile.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole in lab experiments include its ease of synthesis, low toxicity profile, and potential applications in various fields such as drug discovery and biological imaging. The limitations of using 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole include its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the use of 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole in scientific research. One potential application is in the development of new anti-inflammatory and analgesic drugs. 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole can be used as a starting point for the synthesis of more potent and selective COX-2 and PDE4 inhibitors. Another potential application is in the development of new imaging agents for biological studies. 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole-based fluorescent dyes can be used to label specific proteins and molecules in cells and tissues for imaging purposes. Overall, 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole has significant potential for use in various fields of scientific research.
Synthesis Methods
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole can be synthesized by reacting 3,3,3-trifluoropropyl bromide with 1-methyl-4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by column chromatography to obtain pure 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole.
Scientific Research Applications
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of pyrazole-based inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole has also been used in the synthesis of fluorescent dyes and imaging agents for biological studies.
properties
IUPAC Name |
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O3/c1-12-4-5(13(14)15)6(11-12)16-3-2-7(8,9)10/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSIJAUINHNDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


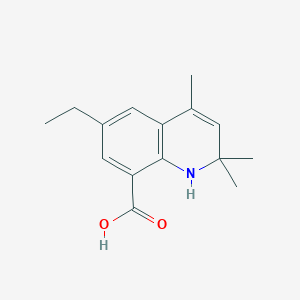

![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)

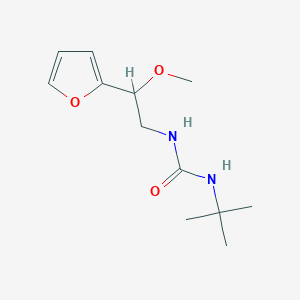
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
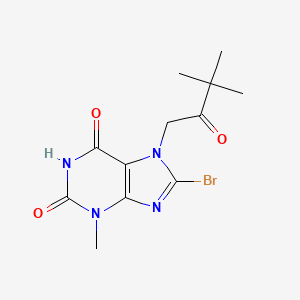
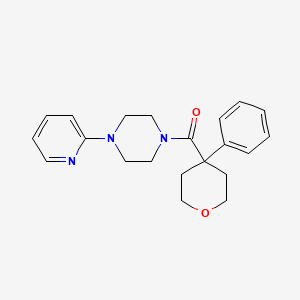
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
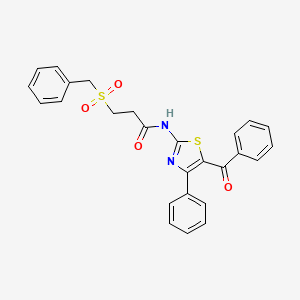
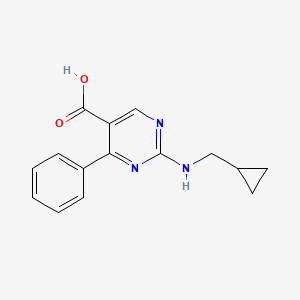
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)
![N-benzyl-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2650257.png)